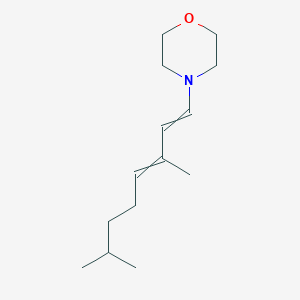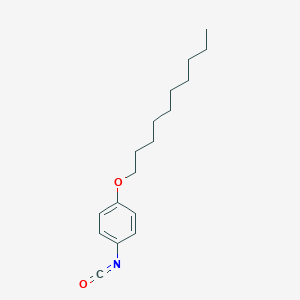
1-(Decyloxy)-4-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decyloxyphenyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a derivative of phenyl isocyanate with a decyloxy group attached to the phenyl ring, enhancing its hydrophobic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Decyloxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-decyloxyphenylamine with phosgene (COCl₂) to produce the isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to ensure safety and maximize yield .
Industrial Production Methods
Industrial production of isocyanates, including 4-decyloxyphenyl isocyanate, often utilizes the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates and the use of carbonylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Decyloxyphenyl isocyanate undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Polymerization: Can form dimers and trimers through self-reaction.
Common Reagents and Conditions
Major Products
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amine and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Decyloxyphenyl isocyanate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-decyloxyphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is exploited in various chemical synthesis processes, where it acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isocyanate: Lacks the decyloxy group, making it less hydrophobic.
Toluene diisocyanate (TDI): Contains two isocyanate groups and is widely used in polyurethane production.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in non-yellowing polyurethane products.
Uniqueness
4-Decyloxyphenyl isocyanate is unique due to its hydrophobic decyloxy group, which can influence the solubility and reactivity of the compound in various applications. This makes it particularly useful in specialized chemical synthesis and industrial applications where hydrophobic properties are desired .
Eigenschaften
CAS-Nummer |
55835-02-4 |
|---|---|
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-decoxy-4-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)18-15-19/h10-13H,2-9,14H2,1H3 |
InChI-Schlüssel |
DFCNGQZLXRETNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


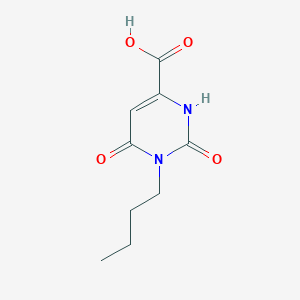


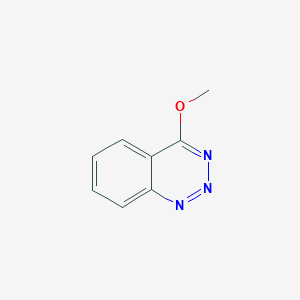
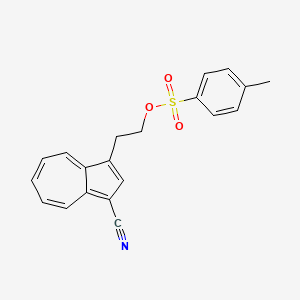
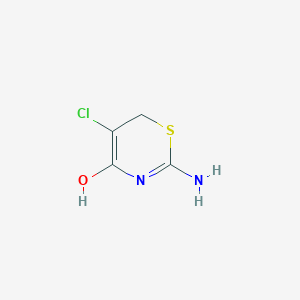
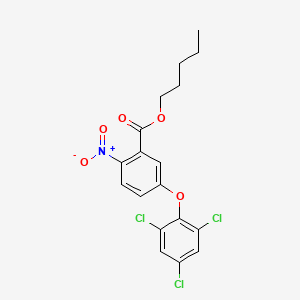
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
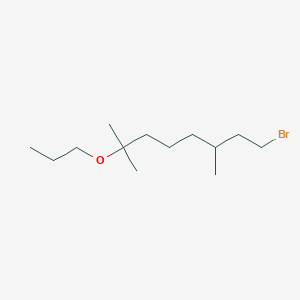
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
